Sarsasapogenine

Vue d'ensemble

Description

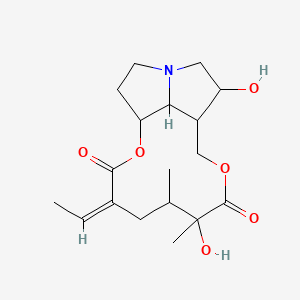

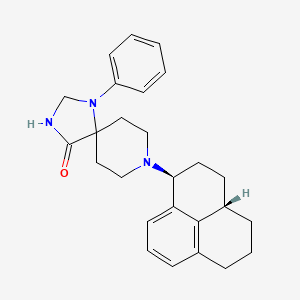

La sarsasapogénine est une molécule de saponine stéroïdienne naturelle obtenue principalement du rhizome d'Anemarrhena asphodeloides, une plante utilisée en médecine traditionnelle chinoise . C'est une saponine glycoside de type spirostane avec une configuration unique 5β entre les cycles A et B . Ce composé a suscité un intérêt significatif en raison de ses diverses activités pharmacologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses, antidiabétiques et neuroprotectrices .

Applications De Recherche Scientifique

Sarsasapogenin has a wide range of scientific research applications, including:

Mécanisme D'action

Target of Action

Sarsasapogenin, a natural steroidal sapogenin molecule, primarily targets key inflammation-related genes such as MAPK8 (JNK) , MAPK14 , and RELA . It also promotes the viability of primary astrocytes and increases BDNF levels in astrocytes .

Mode of Action

Sarsasapogenin interacts with its targets by inhibiting the MAPK/NF-kB pathways . It exhibits a stronger affinity towards MAPK8 (JNK) , which plays a crucial role in the JNK pathway .

Biochemical Pathways

Sarsasapogenin affects several biochemical pathways. It is involved in the MAPK (JNK) signaling pathway and inflammation-related signaling pathways such as TNF and Toll-like receptor signaling pathways . It induces apoptosis through an ROS-mediated mitochondrial pathway and endoplasmic reticulum (ER) stress pathway in HeLa cells .

Pharmacokinetics

It’s known that sarsasapogenin is a natural steroidal sapogenin molecule obtained mainly from anemarrhena asphodeloides bunge .

Result of Action

Sarsasapogenin has diverse pharmacological activities. It modulates growth factors, enzymes, transcription factors, kinase, inflammatory cytokines, and proapoptotic (by upregulation) and antiapoptotic (by downregulation) proteins . It also promotes functional recovery after spinal cord injury .

Action Environment

It’s known that sarsasapogenin is obtained mainly from anemarrhena asphodeloides bunge, a plant found in certain environmental conditions .

Analyse Biochimique

Biochemical Properties

Sarsasapogenin is a spirostane glycoside sapogenin that has a 5β configuration between rings A and B . The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase .

Cellular Effects

Sarsasapogenin has been shown to possess substantial neuroprotective effects. It inhibits Aβ deposit and increases cell survival in high glucose cultured HT-22 cells, likely to be mediated by PPAR activation and to be associated with BACE1 downregulation . Moreover, sarsasapogenin could decrease deposition of Aβ and improve learning and memory ability as well as cholinergic function in rats with Aβ (25-35) injection into right nucleus basalis magnocellularis .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In high-fat diet-fed obese mice, oral administration of Sarsasapogenin (80 mg·kg−1·d−1, for 6 weeks) ameliorated insulin resistance and alleviated inflammation in adipose tissues .

Dosage Effects in Animal Models

The effect of Sarsasapogenin on nootropic and neutrophic as well as their mechanisms, in vitro as well in vivo was investigated by Dong et al. For the former, MTT assays were used to determine the viability of rat primary astrocytes treated with Sarsasapogenin and neurons cultured with conditioned medium of Sarsasapogenin-treated .

Metabolic Pathways

The main branching point in the biosynthesis of sarsasapogenins is farnesyl diphosphate (FPP). Squalene synthase catalyses the head-to-head condensation of two units of farnesyl diphosphate to create a 30-carbon linear squalene. Squalene is then transformed to squalene epoxide by squalene epoxidase .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La sarsasapogénine peut être synthétisée par diverses voies chimiques. Une méthode courante implique l'oxydation des glycosides de furostanol, suivie d'une cyclisation pour produire de la sarsasapogénine . Les étapes clés de ce processus comprennent :

Oxydation : Les glycosides de furostanol sont oxydés aux positions C26 et C22.

Cyclisation : Les intermédiaires oxydés subissent une cyclisation pour former de la sarsasapogénine.

Méthodes de production industrielle

La production industrielle de sarsasapogénine implique généralement l'extraction du composé du rhizome d'Anemarrhena asphodeloides. Le processus d'extraction comprend :

Récolte : Les rhizomes sont récoltés et nettoyés.

Extraction : Les rhizomes sont soumis à une extraction par solvant, souvent à l'aide d'éthanol, pour isoler la sarsasapogénine.

Purification : Le composé extrait est purifié par diverses techniques chromatographiques pour obtenir de la sarsasapogénine pure.

Analyse Des Réactions Chimiques

Types de réactions

La sarsasapogénine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La sarsasapogénine peut être oxydée pour former divers dérivés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la molécule de sarsasapogénine.

Substitution : Les réactions de substitution peuvent introduire de nouveaux groupes fonctionnels dans la structure de la sarsasapogénine.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent :

Agents oxydants : Permanganate de potassium (KMnO4), trioxyde de chrome (CrO3).

Agents réducteurs : Borohydrure de sodium (NaBH4), hydrure d'aluminium et de lithium (LiAlH4).

Réactifs de substitution : Halogènes, agents alkylants.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent divers dérivés de sarsasapogénine, qui peuvent avoir différentes propriétés pharmacologiques .

Applications de la recherche scientifique

La sarsasapogénine a une large gamme d'applications en recherche scientifique, notamment :

Chimie : Utilisé comme matière première pour la synthèse d'autres stéroïdes.

Biologie : Étudié pour son rôle dans les processus de glycosylation chez les plantes.

Industrie : Utilisé dans la production de médicaments stéroïdiens et comme précurseur pour la synthèse d'hormones sexuelles.

Mécanisme d'action

La sarsasapogénine exerce ses effets par le biais de diverses cibles et voies moléculaires. Un mécanisme clé implique la modulation de la voie de signalisation NF-kB, qui joue un rôle crucial dans l'inflammation et les réponses immunitaires . La sarsasapogénine a montré qu'elle inhibait l'activation de NF-kB, réduisant ainsi la production de cytokines pro-inflammatoires . De plus, la sarsasapogénine peut interagir avec d'autres cibles moléculaires, telles que les enzymes impliquées dans la biosynthèse des stéroïdes .

Comparaison Avec Des Composés Similaires

La sarsasapogénine est souvent comparée à d'autres saponines stéroïdiennes, telles que la diosgénine et la smilagénine. Voici quelques points clés de comparaison :

Diosgénine : Comme la sarsasapogénine, la diosgénine est une saponine stéroïdienne avec des propriétés pharmacologiques similaires.

Smilagénine : La smilagénine est l'épimère 25R de la sarsasapogénine et a des activités biologiques similaires.

La configuration unique 5β de la sarsasapogénine et ses activités biologiques spécifiques en font un composé précieux pour diverses applications scientifiques et industrielles .

Propriétés

IUPAC Name |

5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O3/c1-16-7-12-27(29-15-16)17(2)24-23(30-27)14-22-20-6-5-18-13-19(28)8-10-25(18,3)21(20)9-11-26(22,24)4/h16-24,28H,5-15H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMBQZIIUCVWOCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CCC(C6)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77-60-1, 470-01-9, 470-03-1, 126-19-2 | |

| Record name | Tigogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93754 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC232021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC231816 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231816 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sarsasapogenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

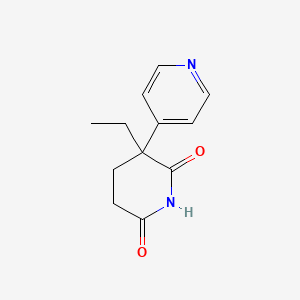

![3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1680703.png)